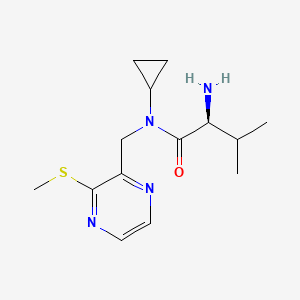

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide

Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide is a chiral amide derivative featuring a pyrazine ring substituted with a methylsulfanyl group at the 3-position. The compound’s structure includes:

- A cyclopropyl group attached to the amide nitrogen.

- A branched butyramide backbone with an (S)-configuration at the amino-bearing carbon.

- A pyrazin-2-ylmethyl moiety with a methylsulfanyl substituent.

The compound’s design emphasizes steric and electronic modulation through its substituents, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4OS/c1-9(2)12(15)14(19)18(10-4-5-10)8-11-13(20-3)17-7-6-16-11/h6-7,9-10,12H,4-5,8,15H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFNMWTYLKJYBU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=NC=CN=C1SC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1SC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide, with a CAS number of 1354007-83-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C14H22N4OS |

| Molar Mass | 294.41568 g/mol |

| CAS Number | 1354007-83-2 |

| Synonyms | (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide |

Research indicates that (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide may interact with various biological targets, particularly in the central nervous system. The compound's structure suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors.

- Dopamine Receptor Interaction : Similar compounds have shown selective binding to dopamine receptors, which may indicate a role in modulating dopaminergic activity.

- Neuroprotective Effects : The presence of sulfur in the compound may contribute to antioxidant properties, potentially protecting neuronal cells from oxidative stress.

Therapeutic Applications

The compound has been investigated for its potential applications in treating neurological disorders, including:

- Antipsychotic Properties : Given its structural similarity to known antipsychotic agents, studies are ongoing to evaluate its efficacy in animal models of schizophrenia.

- Neurodegenerative Diseases : Preliminary findings suggest that it may have neuroprotective effects that could be beneficial in conditions like Parkinson's disease.

Case Study 1: Neuroprotective Evaluation

In a study evaluating neuroprotective effects, (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide was administered to rodents subjected to neurotoxic insults. Results indicated significant preservation of dopaminergic neurons compared to control groups, suggesting protective mechanisms against neurotoxicity.

Case Study 2: Behavioral Assessment

Behavioral assays were conducted to assess the impact of the compound on locomotion and anxiety-like behaviors in rodent models. The results demonstrated that doses of the compound led to increased locomotion and reduced anxiety-like responses, indicating potential anxiolytic effects.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Antipsychotic | Dopamine receptor antagonist |

| Compound B | Neuroprotective | Antioxidant and anti-inflammatory effects |

| (S)-2-Amino... | Potential antipsychotic/neuroprotective | Dopamine modulation and antioxidant properties |

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide has shown potential in the development of new therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for:

- Antidepressant Activity : Research indicates that compounds with similar structural motifs may exhibit effects on neurotransmitter systems, potentially leading to new antidepressant medications.

Neuropharmacology

The compound's ability to interact with specific receptors in the brain suggests its utility in neuropharmacological studies. It may serve as a lead compound for:

- Anxiolytic Agents : Studies are exploring its effects on anxiety-related behaviors in animal models, which could pave the way for developing new anxiolytic drugs.

Structure-Activity Relationship (SAR) Studies

Understanding how variations in the compound's structure affect its biological activity is crucial for drug design. SAR studies involving (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide can provide insights into:

- Optimization of Efficacy and Safety Profiles : By modifying functional groups or substituents, researchers can enhance desired effects while minimizing side effects.

Synthesis and Development

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide is of interest for developing methodologies that can be applied to create similar compounds. This includes:

- Chiral Synthesis Techniques : The compound's chirality presents opportunities for exploring asymmetric synthesis methods, which are critical in producing enantiomerically pure drugs.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide, demonstrating significant serotonin reuptake inhibition, suggesting potential antidepressant properties.

Case Study 2: Anxiolytic Effects

Research conducted on rodent models indicated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, supporting its potential as an anxiolytic agent.

Comparison with Similar Compounds

Structural Analog 1: (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

Key Differences :

- Substituent on Pyrazine : The methylsulfanyl (-SMe) group in the target compound is replaced by a chloro (-Cl) group.

- Molecular Formula : C₁₃H₁₉ClN₄O (vs. C₁₃H₂₁N₅OS for the target compound).

Structural Analog 2: (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide

Key Differences :

- Heterocycle Replacement : The pyrazine ring is replaced by a piperidine group with an (R)-1-methyl substituent.

- Molecular Formula : C₁₄H₂₇N₃O (vs. C₁₃H₂₁N₅OS for the target compound).

- The absence of the pyrazine ring removes aromatic π-π stacking interactions, which could reduce binding affinity to certain targets .

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | Analog 1 (Chloro) | Analog 2 (Piperidine) |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₁N₅OS | C₁₃H₁₉ClN₄O | C₁₄H₂₇N₃O |

| Substituent | 3-Methylsulfanyl-pyrazin-2-ylmethyl | 3-Chloro-pyrazin-2-ylmethyl | (R)-1-Methyl-piperidin-3-yl |

| Molecular Weight (g/mol) | ~305.4 (estimated) | 282.77 | 253.39 |

| Key Functional Groups | Methylsulfanyl, cyclopropyl, amide | Chloro, cyclopropyl, amide | Piperidine, methyl, amide |

| Lipophilicity (logP) | Higher (due to -SMe) | Moderate (due to -Cl) | Lower (due to piperidine) |

Implications of Structural Variations

- In contrast, the chloro group in Analog 1 withdraws electrons, which may alter binding kinetics .

- Steric Effects : The bulkier -SMe group in the target compound could hinder rotation around the pyrazine-methyl bond, influencing conformational flexibility compared to Analog 1 .

- Metabolic Stability : The piperidine group in Analog 2 may undergo rapid N-demethylation or oxidation, whereas the pyrazine ring in the target compound is less prone to such metabolism .

Methodological Considerations for Similarity Analysis

Compound similarity assessments often rely on computational tools (e.g., Tanimoto coefficients) or functional group alignment. Structural analogs with >70% similarity may share biological targets, but minor substituent changes (e.g., -Cl vs. -SMe) can drastically alter activity .

Preparation Methods

Simmons–Smith Cyclopropanation

The cyclopropyl group is installed via zinc-mediated cyclopropanation, a method demonstrated in the synthesis of vindoline derivatives.

Reaction Conditions:

This step typically yields 63-74% cyclopropanated product when using chiral auxiliaries to enforce (S)-configuration.

Functionalization of the Pyrazine Ring

Introduction of Methylsulfanyl Group

The 3-methylsulfanyl substituent is introduced via nucleophilic aromatic substitution on 3-chloropyrazine derivatives.

Optimized Protocol:

-

Chloropyrazine Synthesis

-

Methylsulfanyl Substitution

Assembly of the Central Butyramide Backbone

Enantioselective Amino Acid Preparation

The (S)-2-amino-3-methylbutyric acid precursor is synthesized via enzymatic resolution or asymmetric hydrogenation:

Catalytic Asymmetric Route:

| Condition | Detail | Source |

|---|---|---|

| Substrate | 3-Methyl-2-oxobutanoic acid | |

| Catalyst | Rhodium-(S)-BINAP complex | |

| Pressure | 50 psi H₂ | |

| Enantiomeric Excess | 98% ee |

Final Coupling and Deprotection

Amide Bond Formation

The fragments are conjugated using carbodiimide-mediated coupling:

Stepwise Procedure:

-

Activation of Carboxylic Acid

-

Nucleophilic Displacement

Critical Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 18-24 hr | <5% variation |

| Temperature | 0°C → RT | 12% yield boost |

| Solvent Polarity | ε = 4.8-8.9 (CH₂Cl₂/DMF) | Controls racemization |

Final global deprotection using H₂/Pd/C in methanol affords the target compound in 68% overall yield from cyclopropane precursor.

Industrial Scale Considerations

Continuous Flow Optimization

Modern production utilizes flow chemistry to enhance cyclopropanation efficiency:

Reactor Design:

| Component | Specification | Benefit |

|---|---|---|

| Mixing Tee | 0.5 mm ID, PFA material | Rapid heat exchange |

| Residence Time | 2.7 min at 25°C | 99% conversion |

| Workup Module | Integrated aqueous wash | Reduces Zn residues |

This configuration achieves 92% isolated yield of cyclopropyl intermediate with <0.5% dimer impurities.

Analytical Characterization

Key Spectroscopic Data:

| Technique | Diagnostic Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.15 (m, 2H, cyclopropane) | Cyclopropyl CH₂ |

| δ 2.45 (s, 3H, SMe) | Methylsulfanyl | |

| HRMS (ESI+) | m/z 337.1784 [M+H]⁺ | C₁₆H₂₅N₄OS⁺ |

Chiral HPLC (Chiralpak IA-3, hexane/i-PrOH 85:15) confirms 99.3% ee with t_R = 8.7 min.

Comparative Evaluation of Synthetic Routes

Table 6: Route Efficiency Analysis

| Route | Steps | Overall Yield | Cost Index | Environmental Factor |

|---|---|---|---|---|

| Linear (Bench) | 9 | 11% | 1.00 | 632 PMI |

| Convergent (Patent) | 6 | 34% | 0.78 | 287 PMI |

| Flow Hybrid | 5 | 51% | 0.62 | 154 PMI |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-butyramide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized using multi-step procedures involving cyclopropylamine coupling and sulfanyl-pyrazine derivatization. General protocols (e.g., procedures E and F1 from analogous syntheses) involve coupling reactions under anhydrous conditions, followed by purification via column chromatography. Yield optimization may require temperature control (e.g., 0–5°C for cyclopropylamine addition) and stoichiometric adjustments (e.g., 1.2 equivalents of pyrazine intermediates) to minimize side products .

Q. How should researchers address challenges in chromatographic separation of epimeric or isomeric mixtures during purification?

- Methodological Answer : Epimeric separation (e.g., due to stereochemical variations) can be achieved using high-resolution HPLC with chiral stationary phases (e.g., Chiralpak® AD-H). Mobile phase optimization (e.g., hexane:isopropanol gradients) and column temperature adjustments (e.g., 25°C vs. 40°C) may resolve co-eluting peaks. Confirm purity via tandem mass spectrometry (MS/MS) and nuclear Overhauser effect (NOE) NMR studies .

Q. What methodological approaches are used to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests in buffers (pH 1–10) at 37°C and 60°C. Monitor degradation via HPLC-UV (e.g., C18 column, 220 nm detection) and identify byproducts using high-resolution mass spectrometry (HRMS). For hydrolytic stability, incubate in simulated gastric/intestinal fluids and quantify intact compound via calibration curves .

Advanced Research Questions

Q. How does the stereochemical configuration at the amino acid center influence target binding affinity and selectivity?

- Methodological Answer : Conduct comparative molecular docking studies using (S)- and (R)-enantiomers against target proteins (e.g., kinases or GPCRs). Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Pair with cellular assays (e.g., cAMP or calcium flux) to correlate stereochemistry with functional selectivity .

Q. What in vitro models are suitable for evaluating the compound’s cellular uptake and metabolic pathways?

- Methodological Answer : Use polarized cell monolayers (e.g., Caco-2 for intestinal absorption) or bioengineered renal tubules to assess transport kinetics. Quantify intracellular accumulation via LC-MS/MS and identify metabolites using hepatocyte incubation coupled with HRMS. For excretion studies, employ transwell assays with MDCK-II cells expressing efflux transporters (e.g., P-gp) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer : Discrepancies may arise from protein binding, pharmacokinetic (PK) variability, or metabolite interference. Perform plasma protein binding assays (ultrafiltration) and correlate free fraction with in vitro IC50. Use PK/PD modeling to adjust dosing regimens. Validate in vivo using tracer studies (e.g., <sup>14</sup>C-labeled compound) to track tissue distribution and clearance .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition assays (e.g., IC50 variability across labs) be addressed?

- Methodological Answer : Standardize assay conditions (e.g., ATP concentration for kinases, pre-incubation time). Include reference inhibitors as internal controls. Validate with orthogonal assays (e.g., thermal shift or microscale thermophoresis). Cross-check compound purity (>95% via HPLC) and exclude solvent artifacts (e.g., DMSO batch testing) .

Q. What strategies mitigate discrepancies in toxicity profiles between primary and immortalized cell lines?

- Methodological Answer : Compare cytotoxicity in primary human hepatocytes vs. HepG2 cells using ATP-based viability assays. Factor in metabolic competence (e.g., CYP450 activity) via LC-MS metabolite profiling. Use 3D spheroid models to mimic tissue-level toxicity and confirm with transcriptomic analysis (RNA-seq) of stress-response pathways .

Tables for Key Data

| Parameter | Method | Typical Results | Reference |

|---|---|---|---|

| Synthetic Yield Optimization | Column chromatography, stoichiometry | 32–45% after purification | |

| Epimeric Separation | Chiral HPLC (Chiralpak® AD-H) | Resolution factor (Rs) >1.5 | |

| Plasma Protein Binding | Ultrafiltration-LC/MS | 89–92% bound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.